3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-18-10-4-1-7-15(18)13-30-23(31)17-9-3-6-12-20(17)27-24(30)33-14-21-28-22(29-32-21)16-8-2-5-11-19(16)26/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRHGVWZYKRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl halides.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the oxadiazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chlorobenzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features a quinazolinone core substituted with chlorobenzyl and oxadiazole moieties. The synthesis typically involves multi-step reactions that could include methods such as cyclization and thiolation. Specific synthetic routes may vary, but the general approach is to build the quinazolinone framework followed by the introduction of the chlorobenzyl and oxadiazole groups.
Antimicrobial Properties
Research indicates that compounds related to quinazolinones often exhibit significant antimicrobial activities. For instance, derivatives of quinazolinones have been shown to possess antibacterial and antifungal properties against various pathogens including Staphylococcus aureus and Candida albicans . The presence of the chlorobenzyl and oxadiazole groups may enhance these biological activities due to their ability to interact with microbial enzymes or cellular structures.
Anticancer Potential
Quinazolinone derivatives have also been investigated for their anticancer properties. Studies have demonstrated that certain substituted quinazolinones induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and interference with DNA synthesis . The specific compound may exhibit similar effects due to its structural analogies with known anticancer agents.
Drug Development
The unique structure of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one positions it as a candidate for drug development. Its potential to act on multiple biological targets makes it an attractive molecule for further studies aimed at developing new therapeutic agents for infectious diseases and cancer.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of various quinazolinone derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain substitutions significantly improved antibacterial potency, suggesting that modifications similar to those found in this compound could yield promising results .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of quinazolinone derivatives where compounds were tested against a panel of cancer cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, supporting the idea that further exploration of compounds like this compound could lead to novel cancer therapies .
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The oxadiazole moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Position and Halogen Effects
Comparison Compound 1 : 3-(4-Chlorobenzyl)-2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS: 2034326-72-0)
- Key Differences :
- Substituent Position : The chlorobenzyl group is para-substituted (4-chloro) compared to the ortho-substituted (2-chloro) group in the target compound. Para-substitution often increases steric accessibility for target binding, while ortho-substitution may enhance steric hindrance and alter electronic effects.
- Halogen Variation : The oxadiazole ring in this analog bears a 4-fluorophenyl group instead of 2-chlorophenyl. Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability but reduce lipophilicity compared to chlorine.
- Implications : These modifications could influence solubility, bioavailability, and target affinity, though direct activity data are unavailable in the provided evidence .
Comparison Compound 2: Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
- Key Differences: Heterocycle Replacement: A 1,2,4-triazole replaces the oxadiazole-thioether moiety. Triazoles are known for hydrogen-bonding capacity, which may enhance interactions with cytochrome P450 enzymes in fungicidal activity.
- Implications : The target compound’s oxadiazole-thioether group may offer distinct pharmacokinetic profiles, such as reduced resistance development compared to triazole-based pesticides .
Structural Motifs and Hydrogen-Bonding Networks
Comparison Compound 3: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Key Differences: Core Structure: A triazole-thione scaffold replaces the quinazolinone core, with a thiocarbonohydrazide side chain. Hydrogen Bonding: This compound forms extensive N–H···O and O–H···S hydrogen bonds, creating a six-membered supramolecular assembly. In contrast, the target compound’s thioether and oxadiazole groups may favor weaker van der Waals interactions.
- Implications : The hydrogen-bonding network in Compound 3 could enhance crystalline stability but limit membrane permeability compared to the target molecule’s hydrophobic motifs .
Research Implications and Gaps
- The target compound’s ortho-chloro and oxadiazole-thioether motifs may offer unique advantages in overcoming resistance mechanisms observed in triazole-based agents .
- Direct comparative studies on enzymatic inhibition (e.g., CYP51 in fungi) or pesticidal efficacy are needed to validate these hypotheses.
- Structural data from analogs (e.g., hydrogen-bonding networks in Compound 3 ) highlight the importance of crystallography in optimizing physicochemical properties.
Biological Activity
The compound 3-(2-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, biological evaluation, and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 522.47 g/mol. The compound features a quinazolinone core substituted with chlorobenzyl and oxadiazole moieties, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : The compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Results indicated that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy. Compounds with similar structures have shown marked activity against both gram-positive and gram-negative bacteria .
- Antifungal Activity : In addition to antibacterial properties, derivatives of quinazoline have also been reported to possess antifungal activity against species such as Candida albicans . The incorporation of hydroxyl or chloro groups has been linked to enhanced antifungal effects .
Anticancer Activity
Quinazoline derivatives are recognized for their potential in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds similar to the one have been studied for their ability to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of this enzyme leads to "thymineless cell death," making these compounds potential candidates for cancer treatment .
- Cytotoxicity Studies : Cytotoxicity assays have shown that certain quinazoline derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window .
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Moiety : This group is known to enhance the bioactivity of compounds by participating in hydrogen bonding and other interactions with biological targets.
- Chlorine Substituents : The presence of chlorine atoms increases lipophilicity and can improve the binding affinity to cellular targets.
- Thioether Linkage : The thioether group may facilitate interactions with thiol-containing biomolecules, potentially influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with related quinazoline compounds:
Q & A
Q. How do computational docking studies predict binding modes with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
